

A Comprehensive Spectroscopic and Synthetic Guide to 4-Iodo-1-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-1-vinyl-1H-pyrazole**

Cat. No.: **B1497550**

[Get Quote](#)

Abstract

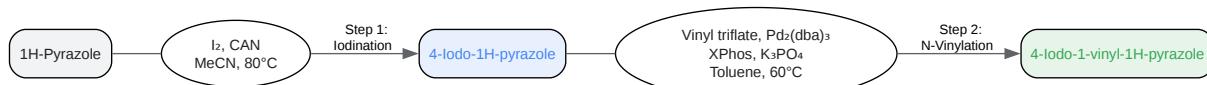
4-Iodo-1-vinyl-1H-pyrazole is a versatile heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising a pyrazole core, a reactive iodine substituent, and a polymerizable vinyl group—positions it as a valuable building block for the synthesis of complex molecular architectures and functional polymers. This technical guide provides an in-depth analysis of the spectroscopic characteristics of **4-Iodo-1-vinyl-1H-pyrazole**, offering predictive data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, this document outlines a robust, field-proven, two-step synthetic pathway, beginning with the regioselective iodination of 1H-pyrazole, followed by a modern palladium-catalyzed N-vinylation. The protocols and analyses herein are designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for the confident synthesis and unambiguous identification of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and fundamental properties. **4-Iodo-1-vinyl-1H-pyrazole** is an organoiodine compound featuring a five-membered aromatic pyrazole ring. The iodine atom at the C4 position significantly influences the ring's electronic properties and serves as a versatile handle

for cross-coupling reactions. The vinyl group attached to the N1 nitrogen provides a site for polymerization and other addition reactions.

Table 1: Physicochemical Properties of **4-Iodo-1-vinyl-1H-pyrazole**


Property	Value	Source/Method
Molecular Formula	C ₅ H ₅ IN ₂	Calculated
Molecular Weight	220.01 g/mol	Calculated
IUPAC Name	4-iodo-1-vinyl-1H-pyrazole	IUPAC Nomenclature
CAS Number	1175788-58-5	Commercial Supplier Data[1]
Canonical SMILES	C=CN1C=C(I)C=N1	Structure-Based

To visualize the molecule and establish a clear numbering convention for spectroscopic assignment, the following structure is used:

Caption: Molecular structure and numbering of **4-Iodo-1-vinyl-1H-pyrazole**.

Validated Synthetic Workflow

The synthesis of **4-Iodo-1-vinyl-1H-pyrazole** can be efficiently achieved in a two-step sequence. This pathway is designed for high regioselectivity and employs modern catalytic methods that are common in research and development settings. The overall workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthetic workflow for **4-Iodo-1-vinyl-1H-pyrazole**.

Step 1: Regioselective Iodination of 1H-Pyrazole

Expertise & Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electronically favorable site for this reaction. While various iodinating agents exist, a system of molecular iodine (I_2) with an oxidant like Ceric Ammonium Nitrate (CAN) is highly effective. CAN facilitates the in-situ generation of a more potent iodinating species, enabling the reaction to proceed efficiently under mild heating.[2]

Protocol:

- To a solution of 1H-pyrazole (1.0 mmol) in acetonitrile (MeCN, 5 mL), add molecular iodine (I_2 , 1.1 mmol).
- In a separate flask, dissolve Ceric Ammonium Nitrate (CAN, 1.2 mmol) in MeCN (5 mL).
- Add the CAN solution dropwise to the pyrazole/iodine mixture.
- Heat the resulting mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).
- Wash the organic layer sequentially with saturated aqueous $Na_2S_2O_3$ (to quench excess iodine) and brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield 4-ido-1H-pyrazole.

Step 2: Palladium-Catalyzed N-Vinylation

Expertise & Causality: Introducing a vinyl group onto a nitrogen heterocycle can be achieved through several methods. Palladium-catalyzed cross-coupling reactions represent a state-of-the-art approach, offering high yields, excellent functional group tolerance, and

stereospecificity.^[3] The Buchwald-Hartwig amination protocol, adapted for N-vinylation, is particularly effective. A catalyst system comprising a palladium source like tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dbu)_3$) and a sterically hindered, electron-rich phosphine ligand such as XPhos, provides a highly active catalyst for this transformation.^[3] A non-nucleophilic base, such as potassium phosphate (K_3PO_4), is crucial to deprotonate the pyrazole nitrogen without interfering with the catalytic cycle.

Protocol:

- In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-Iodo-1H-pyrazole (1.0 mmol), $Pd_2(dbu)_3$ (0.05 mmol), XPhos (0.10 mmol), and anhydrous K_3PO_4 (1.4 mmol).
- Add anhydrous toluene (5 mL) via syringe.
- Add the vinylation agent, such as a vinyl triflate (1.0 equiv), to the mixture.
- Heat the reaction mixture to 60 °C and stir for 3-4 hours, or until TLC/GC-MS indicates complete consumption of the starting material.
- Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting crude oil by flash column chromatography on silica gel to afford pure **4-Iodo-1-vinyl-1H-pyrazole**.

Spectroscopic Characterization (Predicted Data)

The following sections detail the expected spectroscopic signatures for **4-Iodo-1-vinyl-1H-pyrazole**. These predictions are grounded in data from the 4-iodopyrazole core structure and established principles of spectroscopy for vinyl groups.^{[4][5][6]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The proton (1H) and carbon (^{13}C) spectra will provide definitive information about the connectivity

and electronic environment of each atom. Spectroscopic studies have shown that substituents on the pyrazole ring influence the conformation and electronic properties of the N-vinyl group.

[5]

¹H NMR Analysis: The ¹H NMR spectrum is expected to be highly informative. The two protons on the pyrazole ring (H3 and H5) will appear as distinct singlets, shifted downfield due to the aromatic nature of the ring. The vinyl group will present a classic AMX or ABC spin system, with one proton on the alpha-carbon (H α) and two diastereotopic protons on the beta-carbon (H β and H β').

Table 2: Predicted ¹H NMR Data for **4-Iodo-1-vinyl-1H-pyrazole** (in CDCl₃, 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)	Rationale
H5	7.8 - 8.0	s	-	Deshielded by adjacent N1-vinyl group.
H3	7.6 - 7.8	s	-	Slightly less deshielded than H5.
H α	7.1 - 7.4	dd	J α,β ≈ 15-17, J α,β' ≈ 8-10	Coupled to both geminal and trans protons.
H β (trans)	5.6 - 5.9	dd	J α,β ≈ 15-17, J β,β' ≈ 1-2	Large trans coupling, small geminal coupling.
H β' (cis)	5.0 - 5.3	dd	J α,β' ≈ 8-10, J β,β' ≈ 1-2	Smaller cis coupling, small geminal coupling.

¹³C NMR Analysis: The ¹³C NMR spectrum will confirm the carbon skeleton. A key feature will be the C4 signal, which will appear at a significantly upfield chemical shift due to the "heavy atom effect" of the directly bonded iodine, a characteristic phenomenon in ¹³C NMR.

Table 3: Predicted ¹³C NMR Data for **4-Iodo-1-vinyl-1H-pyrazole** (in CDCl₃, 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	Rationale
C5	140 - 143	Aromatic carbon adjacent to two nitrogen atoms.
C3	132 - 135	Aromatic carbon adjacent to one nitrogen atom.
Cα (vinyl)	130 - 133	Alpha-carbon of the N-vinyl group.
Cβ (vinyl)	108 - 112	Beta-carbon of the N-vinyl group, shielded.
C4	75 - 80	Carbon bearing iodine, shifted upfield by heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be characterized by vibrations from the pyrazole ring, the C-I bond, and, most distinctly, the N-vinyl group.

Table 4: Predicted IR Absorption Bands for **4-Iodo-1-vinyl-1H-pyrazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3100 - 3150	Medium	=C-H Stretch (Aromatic & Vinyl)	Stretching vibrations of sp ² C-H bonds.[4]
1640 - 1650	Medium	C=C Stretch (Vinyl)	Characteristic stretching of the vinyl double bond.
1500 - 1550	Medium-Strong	C=N, C=C Stretch (Pyrazole Ring)	Aromatic ring skeletal vibrations.
950 - 970	Strong	=C-H Bend (Vinyl wag, trans)	Out-of-plane bending is often strong and diagnostic.
500 - 600	Medium-Weak	C-I Stretch	Carbon-iodine bond stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For pyrazole derivatives, fragmentation often involves characteristic losses of nitrogen (N₂) or hydrogen cyanide (HCN).[7]

Expected Fragmentation: Under Electron Ionization (EI), **4-Iodo-1-vinyl-1H-pyrazole** is expected to show a strong molecular ion peak (M⁺). Key fragmentation pathways would include:

- Loss of the iodine atom: [M - I]⁺, leading to a fragment at m/z 93.
- Loss of the vinyl group: [M - C₂H₃]⁺, resulting in the 4-iodopyrazole cation at m/z 194.
- Fragmentation of the pyrazole ring: Subsequent loss of HCN from fragments is a common pathway for pyrazoles.[7]

Table 5: Predicted Key Fragments in Mass Spectrum (EI) of **4-Iodo-1-vinyl-1H-pyrazole**

m/z Value	Proposed Fragment	Notes
220	$[\text{C}_5\text{H}_5\text{IN}_2]^+$	Molecular Ion (M^+), should be clearly visible.
194	$[\text{C}_3\text{H}_2\text{IN}_2]^+$	Loss of the vinyl group ($\bullet\text{C}_2\text{H}_3$).
127	$[\text{C}_5\text{H}_5\text{N}_2]^+$	Loss of the iodine radical ($\bullet\text{I}$).
93	$[\text{C}_5\text{H}_5\text{N}_2]^+$	Loss of the iodine atom from M^+ .

Conclusion

This technical guide provides a comprehensive, predictive, and actionable framework for the synthesis and characterization of **4-Iodo-1-vinyl-1H-pyrazole**. The detailed two-step synthetic protocol, leveraging regioselective iodination and modern palladium-catalyzed N-vinylation, offers a reliable and efficient route to this valuable intermediate. The curated spectroscopic data—including predicted ^1H and ^{13}C NMR chemical shifts, characteristic IR absorption bands, and expected mass spectrometry fragmentation patterns—furnishes researchers with the necessary benchmarks for unambiguous structural verification and quality control. This document serves as a vital resource, enabling the confident application of **4-Iodo-1-vinyl-1H-pyrazole** in advanced research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Synthetic Guide to 4-iodo-1-vinyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1497550#spectroscopic-data-for-4-iodo-1-vinyl-1h-pyrazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com